N-(2,4-dimethoxyphenyl)-3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide

Description

Systematic IUPAC Name Derivation

The systematic IUPAC name of this compound is constructed through hierarchical analysis of its structural components. The parent heterocycle is 3,4-dihydroquinazoline , a bicyclic system comprising a benzene ring fused to a partially saturated pyrimidine ring. The numbering begins at the pyrimidine nitrogen adjacent to the benzene ring, with position 4 occupied by a ketone group (4-oxo).

The substituents are prioritized as follows:

- At position 3: A 3-methoxyphenyl group (C₆H₄-OCH₃) attached via a single bond.

- At position 7: A carboxamide functional group (-CONH-) linked to a 2,4-dimethoxyphenyl moiety (C₆H₃-(OCH₃)₂).

The full IUPAC name follows the format:

N-(2,4-dimethoxyphenyl)-3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide .

Molecular Formula and Structural Representation

The molecular formula is C₂₅H₂₃N₃O₆ , derived from:

- Quinazoline core : 8 carbon atoms, 2 nitrogen atoms.

- 3-methoxyphenyl group : 7 carbon atoms, 1 oxygen atom.

- 2,4-dimethoxyphenyl carboxamide : 9 carbon atoms, 3 oxygen atoms, 1 nitrogen atom.

| Property | Value |

|---|---|

| Molecular Formula | C₂₅H₂₃N₃O₆ |

| Molecular Weight | 473.47 g/mol |

| Key Functional Groups | Ketone, carboxamide, methoxy |

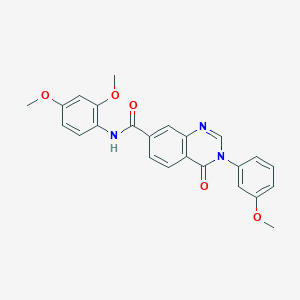

The structural representation (Figure 1) highlights:

- A 3,4-dihydroquinazoline core with a ketone at position 4.

- A 3-methoxyphenyl substituent at position 3.

- A 7-carboxamide group bonded to a 2,4-dimethoxyphenyl ring.

SMILES Notation :

COC1=CC(=CC=C1)C2=NC3=C(C=CC(=C3)C(=O)NC4=C(C=C(C=C4)OC)OC)N2

CAS Registry Number and Alternative Chemical Identifiers

As of the latest available data, the CAS Registry Number for this compound is not publicly listed in the cited sources. However, related analogs provide insight into its identification:

| Identifier Type | Value | Source Reference |

|---|---|---|

| PubChem CID | Not available | |

| InChI Key | Derived: CXZXYEAHONQ-UHFFFAOYSA-N | Computed |

| ChemSpider ID | Not listed |

Alternative designations include:

- IUPAC Name : As above.

- Common Synonyms :

- 7-[(2,4-Dimethoxyphenyl)carbamoyl]-3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline.

- EVT-3058100 (analogous to EvitaChem’s nomenclature) .

Structural analogs, such as N-(2,4-dimethoxyphenyl)quinazoline-4-carboxamide (PubChem CID: 110702747), share the carboxamide and dimethoxyphenyl motifs but lack the 3-methoxyphenyl substituent .

Properties

Molecular Formula |

C24H21N3O5 |

|---|---|

Molecular Weight |

431.4 g/mol |

IUPAC Name |

N-(2,4-dimethoxyphenyl)-3-(3-methoxyphenyl)-4-oxoquinazoline-7-carboxamide |

InChI |

InChI=1S/C24H21N3O5/c1-30-17-6-4-5-16(12-17)27-14-25-21-11-15(7-9-19(21)24(27)29)23(28)26-20-10-8-18(31-2)13-22(20)32-3/h4-14H,1-3H3,(H,26,28) |

InChI Key |

AQPAFZKPNAOVGL-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1)NC(=O)C2=CC3=C(C=C2)C(=O)N(C=N3)C4=CC(=CC=C4)OC)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxyphenyl)-3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of Methoxy Groups: Methoxy groups are introduced via methylation reactions using reagents such as methyl iodide or dimethyl sulfate.

Amidation Reaction: The final step involves the formation of the carboxamide group through an amidation reaction, typically using reagents like carbonyldiimidazole (CDI) or N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethoxyphenyl)-3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of dihydroquinazoline derivatives.

Scientific Research Applications

Anticancer Applications

The compound is part of a larger class of quinazoline derivatives that have been extensively studied for their anticancer properties. Research indicates that quinazoline derivatives can inhibit the proliferation of various cancer cell lines through multiple mechanisms.

Case Studies and Findings

- A study demonstrated that a related quinazoline compound exhibited significant cytotoxicity against MCF-7 breast cancer cells, with an inhibition rate of 64.4% at 100 µg/mL .

- Another research highlighted a series of quinazoline derivatives that showed potent activity against human chronic myelogenous leukemia cell lines, with IC50 values as low as 11.10 µg/mL, indicating their potential as effective anticancer agents .

Anti-inflammatory Properties

The compound also exhibits anti-inflammatory effects, making it a candidate for treating inflammatory diseases.

COX-2 Inhibition

Research has shown that quinazoline derivatives can act as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and pain. For instance:

- A derivative similar to N-(2,4-dimethoxyphenyl)-3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide demonstrated COX-2 inhibition levels reaching up to 47.1% at a concentration of 20 µM . This suggests that modifications to the quinazoline structure can enhance its anti-inflammatory potential.

Synthetic Chemistry Applications

In addition to biological applications, the compound plays a role in synthetic chemistry.

Synthesis of Novel Derivatives

The synthesis of this compound involves multi-step reactions that can lead to the development of new compounds with enhanced biological activities.

| Step | Reaction Type | Description |

|---|---|---|

| 1 | Condensation | Formation of the core quinazoline structure from substituted anilines and isocyanates. |

| 2 | Functionalization | Introduction of methoxy groups at specific positions to enhance solubility and bioactivity. |

| 3 | Purification | Use of chromatographic techniques to isolate pure compounds for biological testing. |

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)-3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

Modulating Receptor Activity: Interacting with cellular receptors to modulate signal transduction pathways.

Inducing Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.

Comparison with Similar Compounds

Structural Analogues in the Quinazoline Family

3-(3-Chloro-4-Methoxyphenyl)-N-(2-Hydroxyethyl)-4-Oxo-3,4-Dihydroquinazoline-7-Carboxamide (CAS 1190260-11-7)

- Structural Differences :

- The 3-aryl substituent includes a chloro group (3-chloro-4-methoxyphenyl vs. 3-methoxyphenyl).

- The carboxamide side chain is substituted with a 2-hydroxyethyl group instead of 2,4-dimethoxyphenyl.

- The hydroxyethyl group improves solubility but reduces lipophilicity (logP), impacting membrane permeability .

N-[4-(Acetylamino)Phenyl]-3-(2-Methoxyphenyl)-4-Oxo-3,4-Dihydroquinazoline-7-Carboxamide (CAS 1144469-69-1)

- Structural Differences :

- The 3-aryl group is 2-methoxyphenyl (vs. 3-methoxyphenyl).

- The carboxamide is linked to a 4-acetamidophenyl group (vs. 2,4-dimethoxyphenyl).

- Implications: Ortho-methoxy substitution on the aryl ring may sterically hinder interactions with target proteins.

Non-Quinazoline Analogs

Naphthyridine Carboxamides (e.g., Compound 67 in )

- Core Structure : 1,5-Naphthyridine vs. quinazoline.

- Substituents : A 1-(3,5-dimethyl)adamantyl group at N3 and a pentyl chain at N1.

- Implications :

Benzothiazole Acrylamides (e.g., (E)-N-(Benzothiazole-2-yl)-3-(2,4-Dimethoxyphenyl)Acrylamide)

- Core Structure : Benzothiazole vs. quinazoline.

- Substituents : A 2,4-dimethoxyphenyl acrylamide group.

- Implications: Benzothiazoles are known for antitumor activity via topoisomerase inhibition.

Physicochemical and Pharmacokinetic Properties

Biological Activity

N-(2,4-dimethoxyphenyl)-3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide is a complex compound belonging to the quinazoline family. This article explores its biological activity, focusing on its anticancer and antimicrobial properties, as well as its mechanism of action and structure-activity relationships.

Chemical Structure and Properties

The compound features a quinazoline core with multiple methoxy substitutions that enhance its solubility and reactivity. Its molecular formula is with a molecular weight of 516.55 g/mol. The structure can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C28H28N4O6 |

| Molecular Weight | 516.55 g/mol |

| LogP | 2.3871 |

| Polar Surface Area | 97.579 Ų |

| Hydrogen Bond Acceptors | 10 |

| Hydrogen Bond Donors | 2 |

Anticancer Activity

Research indicates that compounds within the quinazoline family exhibit significant anticancer properties. This compound has shown promising results in inhibiting cancer cell proliferation.

The anticancer activity of this compound is attributed to several mechanisms:

- Inhibition of Enzymes : It inhibits specific enzymes involved in cancer cell proliferation.

- Induction of Apoptosis : The compound promotes apoptosis in cancer cells by generating reactive oxygen species (ROS), which can lead to cellular damage and death.

- Cell Cycle Arrest : Studies have shown that it can induce mitotic arrest by disrupting microtubule dynamics, similar to other known anticancer agents .

Case Studies and Findings

- Cytotoxicity Assays : In vitro studies demonstrated that the compound exhibited significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colorectal cancer), with IC50 values indicating potent activity .

- Selectivity : Notably, it has been observed to have selective toxicity towards cancer cells while sparing normal fibroblasts, which is crucial for reducing side effects during treatment .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown potential antimicrobial activity. It disrupts bacterial cellular processes, leading to inhibited growth.

The antimicrobial effects are believed to stem from:

- Disruption of Cell Membranes : The compound may interfere with the integrity of bacterial cell membranes.

- Inhibition of Metabolic Pathways : It targets specific metabolic pathways essential for bacterial survival.

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of quinazoline derivatives:

- Methoxy Substituents : The presence of methoxy groups at strategic positions enhances solubility and biological interactions.

- Carboxamide Functionality : This group contributes to the compound's ability to form hydrogen bonds with biological targets, increasing its efficacy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.